molecular formula C21H29ClO3 B098364 Hydromadinone CAS No. 16469-74-2

Hydromadinone

Cat. No.: B098364
CAS No.: 16469-74-2
M. Wt: 364.9 g/mol
InChI Key: IMUIZZGKYILUHZ-SCUQKFFVSA-N
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Description

This compound was patented in 1967 but was never marketed . It is a synthetic derivative of progesterone, designed to mimic the hormone’s effects in the body.

Preparation Methods

The synthesis of hydromadinone involves several steps, starting from progesterone. The key steps include chlorination at the 6α position and hydroxylation at the 17α position. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation is achieved using reagents like osmium tetroxide or potassium permanganate . Industrial production methods would likely involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydromadinone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6α-chloro-17α-hydroxyprogesterone derivatives with additional ketone or carboxyl groups.

Scientific Research Applications

Mechanism of Action

Hydromadinone exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that regulate various physiological processes, such as the menstrual cycle and pregnancy. The molecular targets include progesterone receptors in the uterus, mammary glands, and other tissues, and the pathways involved are primarily related to reproductive health .

Comparison with Similar Compounds

Hydromadinone is similar to other steroidal progestins such as chlormadinone, cyproterone, delmadinone, and haloprogesterone. it is unique due to its specific chlorination at the 6α position and hydroxylation at the 17α position. These modifications confer distinct chemical properties and biological activities compared to other progestins .

Similar Compounds

  • Chlormadinone
  • Cyproterone
  • Delmadinone
  • Haloprogesterone

This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications, despite not being marketed.

Properties

IUPAC Name

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18,25H,4-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUIZZGKYILUHZ-SCUQKFFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101032104
Record name Hydromadinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16469-74-2
Record name (6α)-6-Chloro-17-hydroxypregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16469-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydromadinone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydromadinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101032104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROMADINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E4M0PPR7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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